Loflazepic acid Loflazepic acid Loflazepic acid is discontinued (DEA controlled substance).
Brand Name: Vulcanchem
CAS No.: 71735-10-9
VCID: VC0533468
InChI: InChI=1S/C16H10ClFN2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23)
SMILES: C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F
Molecular Formula: C16H10ClFN2O3
Molecular Weight: 332.71 g/mol

Loflazepic acid

CAS No.: 71735-10-9

Cat. No.: VC0533468

Molecular Formula: C16H10ClFN2O3

Molecular Weight: 332.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Loflazepic acid - 71735-10-9

Specification

CAS No. 71735-10-9
Molecular Formula C16H10ClFN2O3
Molecular Weight 332.71 g/mol
IUPAC Name 7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid
Standard InChI InChI=1S/C16H10ClFN2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23)
Standard InChI Key AUMAPAHSHLMFGL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Loflazepic acid (CAS 71735-10-9) belongs to the 1,4-benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its molecular formula is C16H10ClFN2O3\text{C}_{16}\text{H}_{10}\text{ClFN}_2\text{O}_3, with a molecular weight of 332.71 g/mol . The structure includes a chlorine substituent at position 7, a fluorine atom on the phenyl ring at position 5, and a carboxylic acid group at position 3 (Figure 1) . The SMILES notation ClC1=CC2C(C3C=CC=CC=3F)=NC(C(O)=O)C(=O)NC=2C=C1 and InChI key AUMAPAHSHLMFGL-UHFFFAOYSA-N further delineate its stereochemical configuration .

Physicochemical Characteristics

Loflazepic acid exists as a crystalline solid at room temperature, with a logP value of 2.242, indicating moderate lipophilicity . It exhibits limited aqueous solubility but dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Stability studies recommend storage at -20°C to prevent degradation . The compound’s pKa of approximately 10.56 suggests protonation under physiological conditions, influencing its absorption and distribution .

Table 1: Physicochemical Properties of Loflazepic Acid

PropertyValue
Molecular FormulaC16H10ClFN2O3\text{C}_{16}\text{H}_{10}\text{ClFN}_2\text{O}_3
Molecular Weight332.71 g/mol
CAS Registry Number71735-10-9
LogP2.242
SolubilityDMSO: 30 mg/mL; Ethanol: 10 mg/mL
Storage Conditions-20°C (long-term stability)

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

As the active metabolite of ethyl loflazepate, loflazepic acid forms rapidly post-administration of the prodrug. Ethyl loflazepate undergoes hepatic hydrolysis via esterases, releasing loflazepic acid into systemic circulation . Studies in healthy volunteers demonstrate peak plasma concentrations within 4–6 hours, with a bioavailability exceeding 80% due to minimal first-pass metabolism . The compound’s volume of distribution (VdV_d) ranges between 1.2–1.5 L/kg, reflecting moderate tissue penetration .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Bioavailability>80%
tmaxt_{\text{max}}4–6 hours
t1/2t_{1/2}51–103 hours
Protein Binding85–90%
Renal Excretion<5% (unchanged)

Mechanism of Action and Pharmacological Effects

Interaction with GABA-A Receptors

Loflazepic acid potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the benzodiazepine site on GABA-A receptors. This allosteric modulation enhances chloride ion influx, hyperpolarizing neurons and reducing central nervous system (CNS) excitability . In vitro assays reveal a 50% inhibitory concentration (IC50\text{IC}_{50}) of 0.1 µM for displacing 3H^3\text{H}-diazepam from rat cerebral synaptosomal membranes, underscoring its high receptor affinity .

Therapeutic Effects

  • Anxiolysis: Clinical trials report a 40–60% reduction in Hamilton Anxiety Rating Scale (HAM-A) scores within two weeks of therapy .

  • Sedation: Low-dose regimens (1–2 mg/day) improve sleep latency without residual daytime somnolence .

  • Muscle Relaxation: Animal models demonstrate a 30% decrease in muscle spasticity at plasma concentrations of 50 ng/mL .

Clinical Applications and Dosage Regimens

Approved Indications

Loflazepic acid is indicated for generalized anxiety disorder (GAD), panic attacks, and delirium tremens, particularly in patients with renal impairment . Off-label uses include adjunctive therapy for neuropathic pain and chemotherapy-induced nausea .

Dosage Optimization

Initial dosing typically starts at 1 mg/day, titrated to 3–4 mg/day based on tolerance . Elderly patients require dose reductions (0.5–1 mg/day) to mitigate adverse effects like ataxia and hypotonia .

Recent Research and Future Directions

Novel Formulations

Liposomal encapsulation techniques aim to enhance loflazepic acid’s bioavailability, with preclinical studies showing a 2.5-fold increase in brain-to-plasma ratios .

Investigational Therapies

Ongoing phase II trials explore its efficacy in post-traumatic stress disorder (PTSD), with preliminary data indicating a 35% reduction in nightmare frequency .

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